molecular formula C22H22F3NO3 B1343390 3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-trifluorobenzophenone CAS No. 898762-05-5

3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-trifluorobenzophenone

Cat. No.: B1343390
CAS No.: 898762-05-5
M. Wt: 405.4 g/mol
InChI Key: OVENPWYKKICDCO-UHFFFAOYSA-N
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Description

3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-trifluorobenzophenone is a benzophenone derivative featuring a 1,4-dioxa-8-azaspiro[4.5]decyl group linked via a methyl bridge to one aromatic ring and a trifluoromethyl (-CF₃) substituent at the 3' position of the second benzene ring. The trifluoromethyl group, a strong electron-withdrawing substituent, may improve bioavailability and resistance to oxidative metabolism, making this compound of interest in medicinal chemistry .

Properties

IUPAC Name

[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3NO3/c23-22(24,25)19-6-2-5-18(14-19)20(27)17-4-1-3-16(13-17)15-26-9-7-21(8-10-26)28-11-12-29-21/h1-6,13-14H,7-12,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVENPWYKKICDCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC(=CC=C3)C(=O)C4=CC(=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643325
Record name {3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898762-05-5
Record name Methanone, [3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl][3-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898762-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3’-trifluorobenzophenone typically involves multiple steps:

    Formation of the Spirocyclic Intermediate: The initial step involves the formation of the 1,4-dioxa-8-azaspiro[4.5]decane ring system. This can be achieved through a cyclization reaction involving a suitable diol and an amine under acidic or basic conditions.

    Attachment of the Benzophenone Moiety: The spirocyclic intermediate is then reacted with a benzophenone derivative. This step often involves a nucleophilic substitution reaction where the spirocyclic amine attacks the electrophilic carbonyl carbon of the benzophenone.

    Introduction of the Trifluoromethyl Group:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3’-trifluorobenzophenone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens, nitrating agents, and sulfonating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3’-trifluorobenzophenone has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of molecules that can interact with specific biological targets.

    Material Science: Its spirocyclic structure and trifluoromethyl group contribute to unique physical properties, making it useful in the development of new materials with specific characteristics such as high thermal stability and resistance to degradation.

    Chemical Biology: The compound can be used as a probe to study biological processes, particularly those involving interactions with proteins or nucleic acids.

Mechanism of Action

The mechanism by which 3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3’-trifluorobenzophenone exerts its effects depends on its specific application:

    Molecular Targets: In medicinal chemistry, the compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The pathways involved can vary widely but may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with nucleic acids.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key analogs, highlighting molecular weight, substituents, and calculated logP values (a measure of lipophilicity):

Compound Name Molecular Formula Molecular Weight Substituents logP Key Features
Target Compound : 3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-trifluorobenzophenone C₂₁H₂₀F₃NO₃ (inferred) ~391.39 3'-CF₃ ~4.3 Enhanced metabolic stability due to -CF₃; rigid spirocyclic core
2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenylmethanone C₂₁H₂₂FNO₃ 355.41 3-F 3.5 (estimated) Lower lipophilicity than -CF₃ analogs; moderate polarity
3,4-Dichloro-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone C₂₁H₂₀Cl₂NO₃ 405.09 3,4-Cl 4.3 Higher logP due to Cl substituents; potential bioactivity in structural analogs
4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3,4,5-trifluorobenzophenone C₂₁H₁₉F₃NO₃ 391.39 3,4,5-F 3.8 Increased polarity vs. chloro analogs; balanced solubility
4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenylmethanone C₂₂H₂₅NO₄ 367.44 3-OCH₃ 2.9 Improved aqueous solubility due to -OCH₃; hydrogen-bonding capability
2-Chloro-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone C₂₁H₂₂ClNO₃ 371.86 2-Cl 3.7 Moderate lipophilicity; halogenated analogs often show enhanced receptor binding

Key Findings from Research

  • Trifluoromethyl vs. Halogen Substituents : The -CF₃ group in the target compound offers superior metabolic stability compared to -Cl or -F substituents, as fluorine’s electronegativity reduces susceptibility to enzymatic degradation .
  • Analogous spirocyclic compounds have demonstrated enhanced pharmacokinetic profiles in preclinical studies .
  • Polar vs. Nonpolar Substituents: Methoxy (-OCH₃) analogs exhibit improved solubility (e.g., 3-methoxy derivative: logP 2.9) but may suffer from faster clearance compared to -CF₃ or halogenated derivatives .

Biological Activity

3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-trifluorobenzophenone (CAS No. 898761-35-8) is a chemical compound that has garnered interest due to its potential biological activities. This article explores the compound's biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C22H25F3N2O3
  • Molecular Weight : 392.44 g/mol
  • CAS Number : 898761-35-8

The compound features a trifluoromethyl group and a spirocyclic structure, which may contribute to its unique biological properties.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies on related spiro compounds have demonstrated efficacy against various bacterial strains, suggesting that this compound may possess similar activities.

Case Study: Synthesis and Evaluation of Mannich Bases

A study focusing on the synthesis of Mannich bases derived from spiro compounds reported notable antimicrobial activity. The synthesized compounds showed effective inhibition against Gram-positive and Gram-negative bacteria, highlighting the potential of spirocyclic structures in drug development .

Anticancer Activity

Preliminary investigations into the anticancer properties of related benzophenone derivatives have shown promise. For example, compounds with similar frameworks have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Research Findings

  • Cell Line Studies : In vitro studies demonstrated that certain benzophenone derivatives inhibited the growth of human cancer cell lines, including breast and prostate cancer cells.
  • Mechanism of Action : The proposed mechanism involves the induction of oxidative stress and disruption of mitochondrial function in cancer cells.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research on related azaspiro compounds has suggested that they may offer protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.

Comparative Analysis of Biological Activities

Compound NameActivity TypeReference
Mannich Bases from Spiro CompoundsAntimicrobial
Benzophenone DerivativesAnticancer
Azaspiro CompoundsNeuroprotective

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-trifluorobenzophenone?

  • Methodological Answer : The compound can be synthesized via coupling reactions using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine). For example, the spirocyclic amine intermediate (1,4-dioxa-8-azaspiro[4.5]decane) is reacted with a trifluorobenzophenone derivative under anhydrous conditions (e.g., THF or dichloromethane). Purification via flash column chromatography (hexane/ethyl acetate gradients) is critical to isolate the product .

Q. Which analytical techniques are essential for structural confirmation?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm proton and carbon environments, particularly distinguishing spirocyclic and benzophenone moieties. For example, 13C^{13}\text{C} peaks at δ ~165 ppm indicate ketone carbonyl groups .
  • HRMS : High-resolution mass spectrometry validates molecular ion peaks (e.g., [M+H]+^+ or [M+Na]+^+) with mass accuracy <5 ppm .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) resolves crystal structures, especially for verifying spirocyclic geometry .

Q. How is purity assessed during synthesis?

  • Methodological Answer : Purity is evaluated via:

  • TLC Monitoring : Rf_f values in hexane/ethyl acetate systems (e.g., 30:70 ratio) .
  • HPLC : Reverse-phase columns (e.g., Chromolith) with UV detection at 254 nm ensure >95% purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound's pharmacological profile?

  • Methodological Answer :

  • Spirocyclic Modifications : Replace the 1,4-dioxa-8-azaspiro[4.5]decyl group with analogs (e.g., piperidinone derivatives) to assess steric/electronic effects on target binding .
  • Trifluoromethyl Substitution : Compare 3'-trifluorobenzophenone with other halogenated derivatives (e.g., chloro or bromo) to study hydrophobicity and metabolic stability .
  • Biological Assays : Test analogs in vitro (e.g., enzyme inhibition) and in vivo (e.g., rodent models for CNS activity) .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Standardized Assay Conditions : Replicate studies under identical parameters (e.g., cell lines, animal models, and dosing regimens). For example, discrepancies in locomotor activity (e.g., inverted screen tests) may arise from varying rodent strains or scoring criteria .
  • Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to off-target effects .

Q. How can computational modeling enhance understanding of its mechanism of action?

  • Methodological Answer :

  • Molecular Docking : Use Schrödinger Suite or AutoDock to predict binding affinities with targets like σ receptors or ATPases. Focus on interactions between the spirocyclic moiety and hydrophobic binding pockets .
  • MD Simulations : Analyze stability of ligand-target complexes over 100-ns trajectories to identify critical residues for binding .

Q. What in vivo models are suitable for evaluating neuropharmacological potential?

  • Methodological Answer :

  • Seizure Models : Use maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizures in mice to assess anticonvulsant activity .
  • Motor Function Tests : Employ rotarod or open-field assays to measure sedation or hyperactivity .
  • Dose Optimization : Calculate ED50_{50} values via probit analysis (Litchfield-Wilcoxon method) to establish therapeutic windows .

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